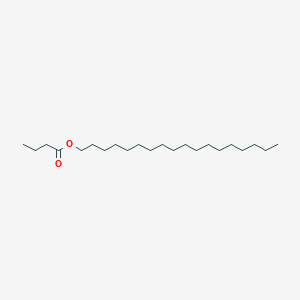

Octadecyl butyrate

Description

Properties

CAS No. |

13373-83-6 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

octadecyl butanoate |

InChI |

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(23)20-4-2/h3-21H2,1-2H3 |

InChI Key |

VTTIDPAZLXIGNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Transesterification with Ethyl Butyrate

Lipase-catalyzed transesterification represents a high-efficiency route to octadecyl butyrate. In a seminal study, Candida antarctica lipase B (Novozym 435) facilitated the reaction between 1-O-octadecyl glycerol (batyl alcohol) and ethyl butyrate under vacuum (40–175 mbar) at 50°C. The primary hydroxyl group of batyl alcohol was acylated within 5 minutes (85% conversion), while the secondary hydroxyl required 48–120 hours for complete di-esterification. Vacuum conditions proved critical for removing ethanol byproduct, shifting equilibrium toward ester formation. Scaling trials demonstrated reusability: 500 g of 2,3-dibutyroil-1-O-alkylglycerols were synthesized over three cycles with consistent enzyme activity.

Direct Esterification with Butyric Acid

Direct esterification of stearyl alcohol and butyric acid using immobilized Rhodococcus cutinase (Rcut) in isooctane achieved 452 mM butyl butyrate yields. While this study focused on short-chain alcohols, extrapolation to stearyl alcohol suggests analogous mechanisms. Molecular docking revealed that Rcut’s active site accommodates bulky substrates, favoring butyric acid’s binding affinity over longer-chain fatty acids. Reaction optimization at 30°C with molecular sieves (to absorb water) enabled 5-day operational stability, highlighting enzymatic resilience in non-aqueous media.

Metal Oxide-Catalyzed Esterification

Catalyst Selection and Reaction Parameters

Magnesium oxide (MgO), stannous oxide (SnO), and ferric oxide (Fe₃O₄) catalyze stearyl alcohol-butyric acid esterification under nitrogen, minimizing oxidation. Patent data indicate optimal catalyst loading at 0.03–0.12% of total substrate weight, with temperatures spanning 150–180°C. For example, MgO (0.1 wt%) at 170°C for 6 hours yielded >90% this compound, with catalyst recovery via filtration.

Solvent-Free and Scalable Production

Metal oxide systems excel in solvent-free environments, leveraging excess butyric acid as both reactant and solvent. This approach avoids toxic solvents like n-hexane and simplifies downstream purification. Pilot-scale trials produced 260 g of ethyl butyrate distillate per batch, reusable in subsequent cycles without compromising purity.

Cutinase-Mediated Synthesis in Organic Solvents

Solvent Compatibility and Substrate Specificity

Cutinase from Rhodococcus species (Rcut) demonstrated broad solvent tolerance, with isooctane yielding 320 mM butyl butyrate versus 210 mM in cyclohexane. For stearyl alcohol, higher temperatures (50–60°C) may enhance solubility in hydrophobic solvents. Substrate molar ratios of 1:2 (alcohol:acid) maximized conversion, though steric hindrance from C₁₈ chains necessitates prolonged reaction times (24–72 hours).

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters for this compound Synthesis

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Lipase Transesterification | Novozym 435 | 50 | 5 min–120 h | 85–90 | 3 cycles |

| Metal Oxide Catalysis | MgO | 170 | 6 h | >90 | 5 cycles |

| Cutinase Esterification | Rcut | 30–60 | 24–72 h | 70–80 | 5 days |

Enzymatic methods offer superior selectivity but require vacuum systems for byproduct removal. Metal oxides provide rapid, solvent-free synthesis but demand higher energy inputs. Cutinase strikes a balance for continuous production but faces challenges with long-chain alcohol diffusion into active sites.

Physicochemical Properties and Industrial Applications

This compound’s molecular weight (340.58 g/mol) and melting point (34–35°C) make it ideal for lipid-based formulations. Its low volatility (boiling point ~336°C) ensures stability in high-temperature processing, while ester functionalities enable use as a non-ionic surfactant or plasticizer.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Octadecyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butanoic acid and octadecanol.

Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can yield octadecanol and butanoic acid.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

Hydrolysis: Butanoic acid and octadecanol.

Reduction: Octadecanol and butanoic acid.

Transesterification: A different ester and an alcohol.

Scientific Research Applications

Chemistry: Octadecyl butyrate is used as a model compound in studies of esterification and hydrolysis reactions. It is also utilized in the synthesis of other esters and in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: this compound has potential applications in drug delivery systems due to its hydrophobic nature. It can be used to formulate lipid-based drug carriers for controlled release of hydrophobic drugs.

Industry: In the industrial sector, this compound is used as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products. Its properties make it suitable for enhancing the texture and stability of various formulations.

Mechanism of Action

The mechanism of action of octadecyl butyrate involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing butanoic acid and octadecanol. The molecular targets include the ester bond, which is cleaved during the enzymatic reaction. The pathways involved are primarily related to lipid metabolism and ester hydrolysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters of Octadecanol

Octadecyl Acetate (C20H40O2)

- Molecular Weight : 312.53 g/mol .

- Applications : Used in surfactants and emulsion stabilization (e.g., combined with oleate amide propyl betaine in crude oil recovery) .

- Risk Profile : High-risk scoring in toxicity models, with active/inactive probabilities (Pa/Pi) of 0.717/0.067 .

Octadecyl Gallate (C25H42O5)

- Applications : Antioxidant in plastics and polymers; scavenges free radicals to prevent oxidative degradation .

- Key Advantage: Non-volatile and stable under high temperatures, making it suitable for industrial polymer stabilization.

Octadecyl p-Coumarate

- Bioactivity : Exhibits antifungal properties; isolated from medicinal plants like Hedyotis diffusa .

- Structural Note: The para-coumaroyl moiety enhances biological activity compared to simpler esters.

Octadecyl Methacrylate (C22H42O2)

- Applications: Monomer in polymer synthesis (e.g., coatings, adhesives); enhances material flexibility .

Table 1: Comparison of Octadecanol Esters

Halogenated and Sulfated Derivatives

Octadecyl Chloride

- Applications : Lubricant additive; reduces friction in solid state but increases surface damage above melting point (~20°C) .

Sodium Octadecyl Sulfate

Table 2: Halogenated/Sulfated Derivatives

Nitrogen-Containing Derivatives

N-Octadecylformamide (C19H39NO)

- Molecular Weight : 297.52 g/mol .

- Hazards : Causes skin/eye irritation; requires stringent safety protocols .

Octadecyl Isocyanate (C19H37NO)

Table 3: Nitrogen-Containing Analogs

Antioxidants and Specialty Esters

Octadecyl 3,5-Di-tert-butyl-4-hydroxyhydrocinnamate

- Applications : Antioxidant in plastics and pesticide ear tags; low ecological risk at ≤0.5% concentration .

- Toxicity : Moderate dermal toxicity; targets liver and brain in subchronic studies .

Octadecyl Vinyl Ether

- Market Use : Adhesive component in chemical and pharmaceutical industries .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing octadecyl butyrate and ensuring purity?

- Methodological Answer : this compound can be synthesized via esterification of butyric acid with octadecyl alcohol using acid catalysts (e.g., sulfuric acid). To confirm purity, combine gas chromatography (GC) with mass spectrometry (MS) to detect unreacted precursors or byproducts. For reproducible synthesis, optimize reaction parameters (e.g., molar ratios, temperature, and reflux duration) and validate purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify ester functional groups (C=O stretch at ~1740 cm⁻¹). High-resolution NMR (¹H and ¹³C) provides insights into alkyl chain conformation and ester linkage integrity. For quantitative analysis, employ GC-MS with octadecyl silane oxide columns to separate and quantify isomers or impurities .

Advanced Research Questions

Q. How do polymorphic crystal phases (e.g., rotator vs. orthorhombic) influence the reactivity of this compound in solid-state reactions?

- Methodological Answer : Investigate phase behavior using differential scanning calorimetry (DSC) to identify transition temperatures and X-ray diffraction (XRD) to determine crystal structures. For reactivity studies, conduct photopolymerization experiments in different phases (e.g., RII rotator phase) and analyze reaction kinetics via photo-DSC. Molecular dynamics simulations can model chain mobility in each phase to explain differences in polymerization efficiency .

Q. How can contradictions in solvent extraction efficiencies for this compound derivatives be resolved across studies?

- Methodological Answer : Perform systematic solvent screening (e.g., acetonitrile vs. methanol) under controlled conditions (pH, temperature) to replicate conflicting results. Validate extraction efficiency using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) with C18 columns. Consider adsorbent properties (e.g., octadecyl silane oxide chain length) and solvent polarity indices to explain variability. Cross-reference results with standardized protocols like NF-XP 70-210 for aldehyde analysis .

Q. What computational approaches are effective in predicting the physical properties (e.g., solubility, thermal stability) of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of solvation) and molecular dynamics (MD) simulations to model aggregation behavior in solvents. Validate predictions experimentally via thermogravimetric analysis (TGA) for thermal stability and cloud point measurements for solubility .

Methodological Design & Data Analysis

Q. How to design experiments to assess the antioxidant efficacy of this compound derivatives in polymer matrices?

- Methodological Answer : Incorporate this compound into polymer films and accelerate aging under UV light or heat. Monitor oxidative degradation via FTIR (carbonyl index) and mechanical testing (tensile strength). Compare results with control samples and reference antioxidants (e.g., Irganox 1076). Use Arrhenius modeling to extrapolate long-term stability .

Q. What strategies ensure reproducibility in documenting this compound synthesis for peer-reviewed publication?

- Methodological Answer : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

- Detail catalyst concentrations, reaction times, and purification steps.

- Report characterization data (e.g., NMR peaks, GC retention times) for all new compounds.

- Provide raw spectral data in supplementary materials and cite established protocols for known reactions .

Data Interpretation & Conflict Resolution

Q. How to reconcile discrepancies in reported adsorption capacities of octadecyl-based materials for organic contaminants?

- Methodological Answer : Conduct adsorption isotherm studies (Langmuir/Freundlich models) under identical conditions (pH, ionic strength). Characterize material porosity via Brunauer-Emmett-Teller (BET) analysis and surface chemistry via X-ray photoelectron spectroscopy (XPS). Discrepancies may arise from differences in octadecyl chain packing or residual silanol groups on silica supports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.